Huwentoxin-IV
Description
Properties
Molecular Formula |
C174H277N51O52S6 |
|---|---|
Molecular Weight |
4107.20 Da |
Appearance |
White lyophilized solidPurity rate: > 97 %AA sequence: Glu-Cys2-Leu-Glu-Ile-Phe-Lys-Ala-Cys9-Asn-Pro-Ser-Asn-Asp-Gln-Cys16-Cys17-Lys-Ser-Ser-Lys-Leu-Val-Cys24-Ser-Arg-Lys-Thr-Arg-Trp-Cys31-Lys-Tyr-Gln-Ile-NH2Disulfide bonds: Cys2-Cys17, Cys9-Cys24 and Cys16-Cys31Length (aa): 35 |
Origin of Product |
United States |
Structural Biology of Huwentoxin Iv
Primary Structure and Amino Acid Sequence Analysis
Huwentoxin-IV is a 35-amino acid peptide. nih.govresearchgate.net Its primary sequence is characterized by the presence of six cysteine residues, which are fundamental to its three-dimensional structure. nih.gov The specific arrangement of these amino acids dictates the toxin's folding and subsequent interaction with its target ion channels.
The amino acid sequence of this compound is as follows: Glu-Cys-Leu-Glu-Ile-Phe-Lys-Ala-Cys-Asn-Pro-Ser-Asn-Asp-Gln-Cys-Cys-Lys-Ser-Ser-Lys-Leu-Val-Cys-Ser-Arg-Lys-Thr-Arg-Trp-Cys-Lys-Tyr-Gln-Ile-NH2. medchemexpress.com
Table 1: Amino Acid Sequence of this compound
| Position | Amino Acid (Three-Letter Code) | Amino Acid (One-Letter Code) |
|---|---|---|
| 1 | Glu | E |
| 2 | Cys | C |
| 3 | Leu | L |
| 4 | Glu | E |
| 5 | Ile | I |
| 6 | Phe | F |
| 7 | Lys | K |
| 8 | Ala | A |
| 9 | Cys | C |
| 10 | Asn | N |
| 11 | Pro | P |
| 12 | Ser | S |
| 13 | Asn | N |
| 14 | Asp | D |
| 15 | Gln | Q |
| 16 | Cys | C |
| 17 | Cys | C |
| 18 | Lys | K |
| 19 | Ser | S |
| 20 | Ser | S |
| 21 | Lys | K |
| 22 | Leu | L |
| 23 | Val | V |
| 24 | Cys | C |
| 25 | Ser | S |
| 26 | Arg | R |
| 27 | Lys | K |
| 28 | Thr | T |
| 29 | Arg | R |
| 30 | Trp | W |
| 31 | Cys | C |
| 32 | Lys | K |
| 33 | Tyr | Y |
| 34 | Gln | Q |
Three-Dimensional Architecture and Inhibitory Cystine-Knot (ICK) Motif
The three-dimensional structure of this compound is characterized by a compact and highly stable fold known as the inhibitory cystine-knot (ICK) motif. nih.govresearchgate.netnih.gov This motif is defined by a specific pattern of disulfide bonds that create a pseudo-knotted arrangement, conferring significant resistance to proteases and thermal denaturation. frontiersin.org The core of the ICK structure consists of a double-stranded antiparallel β-sheet. nih.gov
Disulfide Bond Connectivity
The stability and rigid conformation of this compound are primarily due to three specific disulfide bridges. nih.govwikipedia.org These covalent linkages between cysteine residues are crucial for maintaining the ICK motif. The connectivity pattern is as follows:
Cys-2 to Cys-17
Cys-9 to Cys-24
Cys-16 to Cys-31 medchemexpress.comnih.gov
This arrangement forms a knot-like structure where two disulfide bonds (Cys2-Cys17 and Cys9-Cys24) form a ring that is threaded by the third disulfide bond (Cys16-Cys31). wikipedia.org
Solution Structure Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy
The detailed three-dimensional solution structure of this compound has been elucidated using two-dimensional proton nuclear magnetic resonance (2D ¹H NMR) spectroscopy. nih.govrcsb.org This powerful technique allows for the determination of the spatial arrangement of atoms within a molecule in solution. The structure was calculated based on numerous nuclear Overhauser effect (NOE) constraints and dihedral angle constraints. nih.govrcsb.org
The resulting structure reveals a compact fold composed of a double-stranded antiparallel β-sheet (spanning residues Leu-22 to Ser-25 and Trp-30 to Tyr-33) and four β-turns (Glu-4 to Lys-7, Pro-11 to Asp-14, Lys-18 to Lys-21, and Arg-26 to Arg-29). nih.govsmartox-biotech.com This structural arrangement is a hallmark of the ICK family of toxins. nih.gov
Post-Translational Modifications and Structural Implications
Native this compound undergoes significant post-translational modifications (PTMs) that are critical for its biological function. These modifications, occurring after the peptide chain is synthesized, include N-terminal pyroglutamation and C-terminal amidation.
N-Terminal Pyroglutamation (mHwTx-IV) and its Influence on Binding Stability
A naturally occurring variant of this compound, designated as mHwTx-IV, features a post-translational modification at its N-terminus. plos.org In this variant, the N-terminal glutamic acid (Glu) is cyclized to form pyroglutamic acid (pGlu). plos.orgnih.gov This modification results in a mass reduction of 18 Da compared to the unmodified toxin. plos.org
The formation of pyroglutamate (B8496135) neutralizes the negative charge of the N-terminal residue. plos.org This seemingly minor change has a profound impact on the toxin's interaction with the sodium channel. While the initial blocking potency (IC50) of mHwTx-IV is nearly identical to that of the native HwTx-IV, the pyroglutamated form exhibits a significantly greater ability to "trap" the voltage sensor of the channel. plos.orgnih.gov This enhanced trapping effect is attributed to the loss of a negative charge at the N-terminus, which is thought to strengthen the binding interaction. plos.orgscience.gov This modification makes the inhibition by mHwTx-IV less reversible, even under strong depolarization conditions. plos.org
C-Terminal Amidation and its Role in Potency
The C-terminus of native this compound is amidated, meaning the terminal carboxyl group is replaced by a carboxamide. medchemexpress.comwikipedia.org This amidation is a crucial factor for the toxin's high potency. frontiersin.org Studies comparing the activity of the native, amidated toxin with its recombinant, non-amidated (carboxylated) counterpart have demonstrated a significant drop in potency for the non-amidated form. plos.orgnih.gov The potency of the carboxylated version of HwTx-IV on the hNaV1.7 channel is reduced by as much as 18- to 50-fold. frontiersin.orgplos.orgmdpi.com
The presence of a positive charge at the C-terminus, as a result of amidation, is likely responsible for this enhanced activity. frontiersin.org It is believed that this positive charge contributes to a more favorable electrostatic interaction with the target sodium channel. frontiersin.org
Table 2: Key Compound Names Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | HwTx-IV |
| Pyroglutamated this compound | mHwTx-IV |
| Cysteine | Cys |
| Glutamic acid | Glu |
| Leucine | Leu |
| Serine | Ser |
| Tryptophan | Trp |
| Tyrosine | Tyr |
| Lysine | Lys |
| Proline | Pro |
| Aspartic acid | Asp |
| Arginine | Arg |
Molecular Mechanism of Action on Voltage Gated Sodium Channels Vgscs
Receptor Binding Site Characterization
Interaction with the Extracellular S3-S4 Linker of Domain II (VSDII)
Huwentoxin-IV (HWTX-IV) exerts its inhibitory effect on voltage-gated sodium channels by binding to neurotoxin receptor site 4. nih.govnih.govrndsystems.com This site is located on the extracellular S3-S4 linker of the channel's second domain (Domain II or DII). nih.govnih.govcapes.gov.br The interaction is highly specific, and site-directed mutagenesis studies have been crucial in identifying the precise amino acid residues on the channel that form the toxin's binding pocket.
Research has identified a cluster of key residues within the DII voltage-sensing domain (VSDII) that are critical for HWTX-IV binding. These include five specific residues in the human Nav1.7 channel: Glu-753 in the S1-S2 loop, and Glu-811, Leu-814, Asp-816, and Glu-818 in the S3-S4 loop. nih.gov The interaction with these residues, sometimes referred to as an EELDE motif, is fundamental to the toxin's high affinity and inhibitory action. frontiersin.org
Mutational analysis has confirmed the importance of these sites. For instance, mutating two of these residues, Asp-816 and Glu-818, in the hNav1.7 channel to their counterparts found in less sensitive channels (D816N and E818Q) resulted in an approximately 300-fold decrease in the toxin's affinity. nih.govnih.govsmartox-biotech.com Conversely, introducing these hNav1.7-specific residues into the muscle-specific rNav1.4 channel (N655D/Q657E) significantly increased its sensitivity to HWTX-IV. nih.govcapes.gov.br Of these residues, Glu-818 in hNav1.7 is considered particularly crucial, as it appears to be a primary anchor point that enables the toxin to interact with the other key residues and effectively inhibit the channel. nih.govresearchgate.net Cryo-electron microscopy (cryo-EM) structures have further elucidated the binding, showing that positively-charged residues in the C-terminus of HWTX-IV insert into a cleft in VSDII, facilitating extensive interactions with the S3-S4 loop. frontiersin.org
Table 1: Effect of Mutations in hNav1.7 on this compound Affinity
| Mutation in hNav1.7 | Effect on Toxin Affinity | Reference |
|---|---|---|
| D816N | Part of a combined mutation that decreased affinity ~300-fold. | nih.gov, nih.gov, smartox-biotech.com |
| E818Q | Part of a combined mutation that decreased affinity ~300-fold. | nih.gov, nih.gov, smartox-biotech.com |
| E818C | Significantly increases the affinity of HwTx-IV. | frontiersin.org |
| F813G | Does not affect the binding of HwTx-IV. | frontiersin.org |
Gating Modifier Mechanism
Trapping of the Voltage Sensor of Domain II in the Closed Configuration
This compound is classified as a gating modifier toxin. frontiersin.orgresearchgate.netmdpi.com Unlike pore-blocking toxins, HWTX-IV inhibits channel function by interfering with the mechanical process of channel gating. Specifically, its binding to the S3-S4 linker of VSDII traps the domain's voltage sensor (the S4 helix) in its resting, or "inward," closed configuration. nih.govnih.govrndsystems.comsmartox-biotech.com
This mechanism is distinct from that of scorpion β-toxins, which also bind to receptor site 4 but act differently by trapping the VSDII in the outward, activated state, thereby enhancing channel activation. nih.gov By holding the VSDII in the closed position, HWTX-IV prevents the conformational change required for the channel to open in response to membrane depolarization. nih.govsmartox-biotech.com This "voltage-sensor trapping" effectively inhibits the activation of the sodium channel. smartox-biotech.comlatoxan.com The result is a potent block of the sodium current, as the channel is prevented from opening. nih.govcapes.gov.br Studies with a naturally occurring, modified version of the toxin (mHWTX-IV) have shown that this trapping can be incredibly stable, suggesting that subtle structural changes can enhance the toxin's ability to lock the voltage sensor in place. plos.org
Structure Activity Relationship Sar Studies and Analogue Design
Mutagenesis Approaches for Investigating Functional Determinants
Systematic mutagenesis has been a cornerstone in identifying the key residues that govern the potency and selectivity of Huwentoxin-IV. These approaches involve the targeted substitution of specific amino acids to probe their contribution to the toxin's interaction with VGSCs.
Alanine (B10760859) Scanning Mutagenesis to Identify Key Residues
Alanine scanning mutagenesis, a technique where individual amino acid residues are systematically replaced by alanine, has been pivotal in creating a functional map of this compound. nih.gov This method helps to identify residues that are critical for the toxin's biological activity. Studies have shown that substituting several key residues with alanine leads to a significant reduction or complete loss of inhibitory activity against VGSCs, particularly the NaV1.7 subtype, a key target in pain pathways. tandfonline.comnih.govresearchgate.net
Comprehensive alanine scanning has revealed that residues such as Phenylalanine-6 (F6), Tryptophan-30 (W30), Lysine-32 (K32), and Tyrosine-33 (Y33) are critical for the toxin's activity. tandfonline.comresearchgate.net Mutation of these residues to alanine resulted in a complete loss of antagonist activity. researchgate.net Further studies have also highlighted the importance of Proline-11 (P11), Aspartic acid-14 (D14), Leucine-22 (L22), Serine-25 (S25), and Isoleucine-35 (I35) for the effective blocking of both NaV1.7 and NaV1.2 channels. nih.govsmartox-biotech.comrcsb.org Interestingly, some discrepancies have been observed between different studies, potentially due to variations in the C-terminal modification of the synthetic peptides used. tandfonline.com
Point Mutation Analysis for Potency and Selectivity Modulation
Beyond alanine scanning, targeted point mutations have been employed to fine-tune the potency and selectivity of this compound. frontiersin.orgnih.govnih.gov By substituting specific residues with other amino acids, researchers have successfully engineered analogues with altered pharmacological profiles. frontiersin.orgnih.gov These studies have not only confirmed the importance of residues identified through alanine scanning but have also uncovered opportunities to enhance the toxin's properties.
For instance, mutations at positions Glutamic acid-1 (E1) and Glutamic acid-4 (E4) were found to improve the potency of HwTx-IV. tandfonline.com A comprehensive study involving a library of 373 point mutants demonstrated that specific substitutions could lead to combinatorial mutants with significantly improved NaV1.7 potency and increased selectivity over other NaV isoforms. nih.gov For example, the quadruple mutant [E1N, E4D, Y33W, Q34S] showed enhanced potency for NaV1.7. nih.govresearchgate.net Conversely, mutations can also decrease potency, as seen with the K32N substitution, which proved to be highly disruptive. frontiersin.org
Identification of Critical Amino Acid Residues for VGSC Interaction and Specificity
A consensus has emerged from numerous studies regarding a set of critical amino acid residues in this compound that form the primary interface for its interaction with VGSCs. These residues, including E1, E4, F6, K18, R26, R29, W30, K32, Y33, and Q34, play distinct roles in the toxin's affinity and specificity. frontiersin.orgtandfonline.comnih.govnih.gov
The hydrophobic residues F6, W30, and Y33 are thought to form a hydrophobic patch that docks into a groove on the voltage sensor of the sodium channel. nih.govsmartox-biotech.com This interaction is further stabilized by the basic residue K32. nih.gov The charged residues, particularly the positively charged amino acids in loop 4 (residues 25-29), such as Arginine-26 (R26) and Arginine-29 (R29), are crucial for the toxin's binding affinity. researchgate.netnih.gov Mutations of these residues, for instance R29A, have been shown to drastically reduce activity. researchgate.net
Furthermore, certain residues have been implicated in conferring isoform-specific interactions. For example, mutations at F6, K18, and R26 have been shown to differentially affect the toxin's potency on NaV1.7 versus NaV1.2, suggesting their involvement in determining selectivity. nih.govrcsb.org Specifically, substitutions at R26 and K27 to alanine had a more significant impact on NaV1.2 potency compared to NaV1.7. tandfonline.com
Engineering of this compound Analogues with Altered VGSC Selectivity Profiles
A major goal of HwTx-IV research has been to engineer analogues with improved selectivity for specific VGSC subtypes, particularly NaV1.7, to minimize off-target effects. frontiersin.org By strategically combining mutations, scientists have successfully created HwTx-IV variants with significantly altered selectivity profiles. frontiersin.orgnih.gov
For example, while some mutations like E4K can decrease the NaV1.7/NaV1.6 selectivity ratio, others, when combined, can enhance it. frontiersin.org A triple mutant, m3-HwTx-IV ([E1G, E4G, Y33W]), was developed that exhibited a remarkable increase in potency for hNaV1.7 without a corresponding increase in potency against the cardiac subtype hNaV1.5. plos.orgnih.govnih.gov Further engineering efforts have produced combinatorial mutants with enhanced selectivity against other NaV isoforms. For instance, the [E1N, R26K, Q34S, G36I] mutant showed improved selectivity for NaV1.7 over NaV1.2, NaV1.3, NaV1.4, and NaV1.5. nih.gov These results highlight the potential to rationally design HwTx-IV analogues with tailored selectivity for therapeutic applications. frontiersin.orgnih.gov
Role of C-Terminal Modifications (e.g., Amidation, Glycine (B1666218) Extension) in Activity
The C-terminus of this compound plays a surprisingly critical role in its biological activity. frontiersin.orgplos.org The native toxin is C-terminally amidated, and removal of this amidation, resulting in a C-terminal carboxylate, leads to a significant reduction in potency. frontiersin.orgplos.orgresearchgate.net
Lipid Membrane Interactions and their Influence on Toxin Activity
While this compound itself has a weak affinity for lipid membranes, the interaction with the cell membrane is increasingly recognized as a factor that can influence its activity. researchgate.netuq.edu.auuq.edu.au A "membrane-access mechanism" has been proposed for some gating modifier toxins, suggesting that the lipid bilayer can concentrate the toxin near its binding site on the ion channel. researchgate.netuq.edu.au
To investigate this, researchers designed an analogue, gHwTx-IV ([E1G, E4G, F6W, Y33W]-HwTx-IV), with an increased hydrophobic surface profile and reduced negative charge. researchgate.netuq.edu.au This engineered toxin displayed increased affinity for lipid bilayers and, consequently, increased potency at NaV1.7. researchgate.netuq.edu.au Further modifications to this lipid-binding analogue, such as the [R26A]gHwTx-IV variant, showed even more improved potency and selectivity for NaV1.7. uq.edu.au These findings suggest a complex interplay between the toxin, the lipid membrane, and the ion channel, where membrane partitioning can significantly modulate the toxin's inhibitory potency. frontiersin.orguq.edu.au Docking models also support the idea that residues like F6, W30, and Y33 on HwTx-IV may directly interact with the lipid bilayer. frontiersin.org
Biotechnological Production and Engineering of Huwentoxin Iv
Methods for Peptide Production
Huwentoxin-IV is a neurotoxin naturally found in the venom of the Chinese bird-eating tarantula, Cyriopagopus schmidti (formerly classified as Ornithoctonus huwena or Selenocosmia huwena). plos.orgnih.govplos.org The initial and most direct method for obtaining this peptide is through the extraction and purification from the spider's venom. The process typically involves a multi-step chromatographic procedure.
The crude venom is first subjected to ion-exchange high-performance liquid chromatography (HPLC). nih.gov This step separates the venom components based on their net charge. Fractions containing peptides with molecular weights similar to HwTx-IV are then collected and further purified using reverse-phase HPLC (RP-HPLC), often on a C18 column. nih.gov This second purification step separates peptides based on their hydrophobicity. The purity of the isolated HwTx-IV is then confirmed using techniques like mass spectrometry. nih.gov
Notably, this purification process has also led to the discovery of naturally occurring variants of HwTx-IV. One such variant is a modified form where the N-terminal glutamic acid is converted to pyroglutamic acid. nih.gov Another natural analogue has been identified that lacks the C-terminal amidation and possesses an additional glycine (B1666218) residue. plos.org While isolation from venom provides the native, fully active peptide, the yield is typically low, making it a challenging source for large-scale production. nih.gov
To overcome the limitations of natural isolation, chemical synthesis offers a viable alternative for producing HwTx-IV. Solid-Phase Peptide Synthesis (SPPS) is a widely used method for the chemical assembly of peptides. plos.orgjcu.edu.au This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. google.com
The most common approach for synthesizing HwTx-IV is Fmoc-based SPPS. plos.orgjcu.edu.au In this method, the N-terminus of each amino acid is temporarily protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is removed before the next amino acid is coupled to the chain. plos.orggoogle.com The synthesis is typically performed on an automated peptide synthesizer. plos.orgjcu.edu.au
After the complete amino acid sequence is assembled, the peptide is cleaved from the resin and all side-chain protecting groups are removed. plos.org The linear peptide then undergoes oxidative folding to form the three crucial intramolecular disulfide bonds that define its stable, biologically active structure. plos.org This folding step is critical and can be challenging, but when successful, SPPS can yield high-purity, correctly folded HwTx-IV. researchgate.net This method also allows for the straightforward incorporation of non-natural amino acids and modifications, facilitating the generation of HwTx-IV analogues for structure-activity relationship studies. plos.orgjcu.edu.au
For larger-scale and more cost-effective production, recombinant expression systems, particularly in bacteria like Escherichia coli, are an attractive option. However, producing a complex, disulfide-bonded peptide like HwTx-IV in E. coli presents significant challenges.
A successful strategy for the recombinant production of HwTx-IV involves its expression as a fusion protein in a specialized E. coli strain. nih.govnih.gov One effective approach is to fuse HwTx-IV to a Small Ubiquitin-related Modifier (SUMO) protein. nih.govresearchgate.net The SUMO fusion tag has been shown to significantly enhance the solubility and expression levels of its fusion partner. nih.govresearchgate.net
The expression of this fusion protein is often carried out in the E. coli strain SHuffle T7 Express lysY. plos.orgnih.gov This strain is specifically engineered to facilitate the formation of disulfide bonds in the cytoplasm, an environment that is typically reducing in standard E. coli strains. nih.govresearchgate.net The SHuffle strain has mutations (in the trxB and gor genes) that create a more oxidizing cytoplasm and also expresses a cytoplasmic copy of the disulfide bond isomerase DsbC, which helps to correct mispaired disulfide bonds. nih.govmdpi.com
Expression of the His6-SUMO-HwTx-IV fusion protein is typically induced with Isopropyl β-D-1-thiogalactopyranoside (IPTG). plos.orgnih.gov Following expression, the fusion protein is purified from the soluble cell lysate, often using immobilized metal affinity chromatography (IMAC) which binds to a polyhistidine tag (His-tag) incorporated into the fusion protein. nih.gov The HwTx-IV peptide is then cleaved from the SUMO tag using a specific SUMO protease, which recognizes the tertiary structure of SUMO and cleaves precisely at the C-terminus of the tag, leaving no extra amino acids on the N-terminus of the target peptide. nih.gov
The primary challenge in producing HwTx-IV is ensuring the correct formation of its three disulfide bridges, which are essential for its structure and function. Several strategies are employed to achieve this in recombinant systems.
As mentioned, the use of the SHuffle T7 Express lysY E. coli strain is a key strategy. nih.gov Its oxidizing cytoplasm and the presence of the DsbC isomerase promote the correct pairing of cysteine residues as the peptide is synthesized. nih.govmdpi.com
Fusion partners like SUMO and Maltose-Binding Protein (MBP) not only increase solubility but can also act as chaperones, assisting in the proper folding of the attached peptide. plos.orgresearchgate.net By keeping the peptide in a soluble state, these fusion tags prevent aggregation and give the peptide a chance to fold correctly.
Another approach involves directing the expressed peptide to the periplasm of E. coli, which is a naturally oxidizing environment where disulfide bond formation occurs. plos.orgnih.gov This can be achieved by adding a signal sequence to the N-terminus of the fusion protein that directs it to the periplasmic space.
Optimization of expression conditions is also crucial. For instance, lowering the expression temperature (e.g., to 16°C) after induction with IPTG can slow down protein synthesis, which can favor proper folding and increase the yield of soluble, correctly folded protein. nih.govjcu.edu.au
Recombinant Expression Systems
Bacterial Expression in Escherichia coli (e.g., SUMO fusion, SHuffle T7 Express lysY strain)
Challenges in Recombinant Production and Solutions
Despite the advanced strategies available, the recombinant production of HwTx-IV is not without its difficulties.
One of the main challenges is the formation of incorrectly folded protein and aggregation into insoluble inclusion bodies. openaccessjournals.com While fusion tags like SUMO enhance solubility, a portion of the expressed protein can still end up as insoluble aggregates. nih.gov
Another significant issue is the formation of multimers through incorrect intermolecular disulfide bonding, even in specialized strains like SHuffle. nih.gov This reduces the yield of the desired monomeric, correctly folded peptide. A solution to this has been to refine the purification process, for example by using selective elution conditions during IMAC to separate monomeric fusion protein from multimeric species. nih.gov
A critical difference between native and recombinant HwTx-IV is the C-terminal modification. Native HwTx-IV is C-terminally amidated, a post-translational modification that is not performed by E. coli. nih.govnih.gov The recombinant peptide, therefore, has a free C-terminal carboxylate, which has been shown to reduce its potency by up to 50-fold compared to the native amidated form. plos.orgnih.gov To address this, a glycine-extended version of HwTx-IV has been expressed. nih.govnih.gov This modification partially mimics the native amide and has been shown to restore some of the peptide's activity, offering a practical solution to improve the potency of the recombinantly produced toxin. nih.govnih.gov
The table below summarizes the different production methods for this compound and their key features.
| Production Method | Key Features | Advantages | Challenges |
| Isolation from Venom | Multi-step HPLC purification from C. schmidti venom. | Yields native, fully active peptide. | Low yield, not easily scalable. nih.gov |
| Solid-Phase Peptide Synthesis (SPPS) | Stepwise chemical assembly of amino acids on a solid support. | High purity, allows for modifications and analogue synthesis. plos.orgresearchgate.net | Requires complex oxidative folding step, can be costly for large scale. plos.org |
| Recombinant Expression (E. coli) | Expression as a SUMO fusion protein in SHuffle T7 Express lysY strain. nih.gov | High yield, cost-effective for large scale. nih.gov | Incorrect folding, formation of multimers, lack of C-terminal amidation reducing potency. nih.govfrontiersin.org |
Generation of Labeled this compound for Research Applications (e.g., Biotinylated, Fluorescently Labeled)
To facilitate research into its mechanism of action and its interaction with target proteins, this compound has been modified with various labels. These labeled versions serve as powerful tools for molecular imaging, binding assays, and identifying interacting partners. nih.govmdpi.com
Biotinylated this compound: Researchers have successfully produced biotinylated HwTx-IV to detect and identify its binding partners. nih.govnih.gov The labeling process was carefully optimized to be mild, ensuring that the toxin's biological activity was preserved. nih.govscielo.br By controlling the reaction conditions, a "lightly labeled" product, predominantly monobiotinylated HwTx-IV (HwTx-IV labeled with a single biotin (B1667282) group), was generated. nih.govscielo.br Electrophysiological experiments confirmed that this monobiotinylated version retained its original bioactivity. nih.govnih.gov This labeled toxin was then used as a probe in far-western blotting experiments to identify membrane proteins from rat neuromuscular junctions that it interacts with. nih.govscielo.br
Fluorescently Labeled this compound: Fluorescently tagged versions of HwTx-IV have been developed for use in cellular imaging and functional assays. mdpi.comsmartox-biotech.com A commercially available example is Cy5-Huwentoxin-IV, which is the HwTx-IV peptide conjugated to the cyanine (B1664457) dye Cy5. smartox-biotech.comsmartox-biotech.combioleaf.com Such fluorescent derivatives are invaluable for visualizing the localization of the toxin and its binding to ion channels in living cells and tissues, thereby helping to define the toxin's functional characteristics. mdpi.comsmartox-biotech.com
Photocrosslinking Probes: In a more specialized labeling approach, photo-reactive amino acids have been incorporated into the HwTx-IV sequence. frontiersin.org For instance, L-photomethionine, a photocrosslinking probe, was substituted at various positions within the peptide. This technique allows for the formation of a covalent bond between the toxin and its receptor upon exposure to UV light, enabling the precise identification of amino acid residues involved in the interaction between HwTx-IV and the hNav1.7 channel. frontiersin.org
Table 2: Labeled this compound Variants and Their Research Applications
| Label | Variant Name | Research Application |
|---|---|---|
| Biotin | Monobiotinylated HwTx-IV | Detection and identification of interacting proteins via far-western blotting and mass spectrometry. nih.govnih.govscielo.br |
| Cy5 (Fluorophore) | Cy5-Huwentoxin-IV | Fluorescent labeling for studying the toxin's interaction with and localization at voltage-gated sodium channels. smartox-biotech.comsmartox-biotech.com |
| L-photomethionine | Photocrosslinking HwTx-IV | Identifying specific residues involved in the toxin-channel binding interface through photocrosslinking studies. frontiersin.org |
Advanced Methodologies in Huwentoxin Iv Research
Electrophysiological Techniques
Electrophysiology is a cornerstone of Huwentoxin-IV research, providing direct functional data on how the toxin affects ion channel activity. These techniques measure the electrical properties of cells and tissues, offering insights into the toxin's inhibitory mechanisms.
Whole-Cell Patch-Clamp for Functional Characterization
The whole-cell patch-clamp technique is a fundamental tool for characterizing the functional effects of this compound on specific voltage-gated sodium channel subtypes. researchgate.net This method allows for the measurement of ion currents flowing through the entire cell membrane, providing a detailed picture of how the toxin modulates channel gating.
In a typical experiment, a glass micropipette with a very small tip is sealed onto the membrane of a cell expressing the target ion channel, such as human NaV1.7 (hNaV1.7). The membrane patch under the pipette is then ruptured, allowing for electrical access to the entire cell. By controlling the voltage across the cell membrane and recording the resulting currents, researchers can assess the toxin's impact on channel activation and inactivation kinetics. nih.gov For instance, studies have used whole-cell recordings to demonstrate that HwTx-IV inhibits NaV channels by trapping the domain II voltage sensor in its closed configuration, thereby suppressing the peak sodium current without significantly altering the kinetics of activation or inactivation. wikipedia.orgsmartox-biotech.com
Researchers have utilized various cell lines for these studies, including human embryonic kidney (HEK-293) cells and Chinese hamster ovary (CHO) cells, which are stably transfected to express specific human NaV channel subtypes (e.g., hNaV1.1, hNaV1.2, hNaV1.6, hNaV1.7). frontiersin.orgfao.org The composition of the intracellular (pipette) and extracellular solutions is carefully controlled to isolate the sodium currents. For example, the pipette solution often contains cesium fluoride (B91410) (CsF) to block potassium channels, while the external solution contains agents like tetrodotoxin (B1210768) (TTX) to differentiate between TTX-sensitive and TTX-resistant sodium channels. nih.govplos.org
Data from these experiments are used to generate dose-response curves, from which the half-maximal inhibitory concentration (IC₅₀) can be determined. The IC₅₀ value is a key measure of the toxin's potency. For synthetic, C-terminally amidated this compound, the IC₅₀ for hNaV1.7 is approximately 11-26 nM. rcsb.orgplos.org However, recombinant versions of the toxin with a C-terminal acid are significantly less potent, with IC₅₀ values in the range of 463-727 nM, highlighting the critical role of the C-terminal amidation for its activity. plos.org
Automated Patch-Clamp Systems for High-Throughput Screening
While manual patch-clamp provides high-quality data, it is a low-throughput technique. To screen libraries of toxin variants or analogues efficiently, researchers have turned to automated patch-clamp systems. dntb.gov.uadntb.gov.ua These systems, such as the QPatch and SyncroPatch, can perform hundreds or even thousands of patch-clamp experiments in a single day. frontiersin.orgnih.gov
Automated systems utilize planar patch-clamp technology, where cells are positioned over small apertures in a flat substrate. This allows for the simultaneous recording of whole-cell currents from multiple cells. These systems have been instrumental in structure-activity relationship (SAR) studies of this compound, where numerous synthetic or recombinant analogues are tested to identify key residues for potency and selectivity. frontiersin.orgresearchgate.net For example, a library of 373 point mutants of this compound was tested for activity on NaV1.7 and NaV1.2 channels to define the functional impact of sequence alterations. researchgate.net
The data obtained from automated patch-clamp systems show excellent agreement with those from manual patch-clamp. nih.gov For instance, the pIC₅₀ values for the block of hNaV1.7 by synthetic HwTx-IV were found to be 7.9 ± 0.07 with manual patch-clamp and 7.8 ± 0.03 with an automated system. nih.gov This consistency validates the use of high-throughput systems for reliable pharmacological profiling of this compound and its derivatives. nih.gov
| Parameter | Manual Whole-Cell Patch-Clamp | Automated Patch-Clamp (QPatch) |
| Throughput | Low | High |
| Cell Type | HEK-293, CHO, DRG neurons | HEK-293, CHO |
| Key Measurement | Ion channel currents, IC₅₀ | Ion channel currents, IC₅₀ |
| HwTx-IV IC₅₀ (hNaV1.7) | ~11-26 nM (synthetic amidated) rcsb.orgplos.org | ~9.9 nM (synthetic amidated) frontiersin.org |
| pIC₅₀ (hNaV1.7) | 7.9 ± 0.07 (synthetic) nih.gov | 7.8 ± 0.03 (synthetic) nih.gov |
Structural Analysis Techniques
Understanding the three-dimensional structure of this compound and how it binds to its target is crucial for rational drug design. Structural biology techniques provide atomic-level insights into the toxin's architecture and its dynamic interactions with sodium channels.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution, three-dimensional structure of peptides like this compound in solution. This method provides information that is complementary to crystal structures, as it can reveal the dynamic nature of the molecule in a near-physiological environment. The three-dimensional structure of this compound was first determined using two-dimensional ¹H NMR. smartox-biotech.com
Furthermore, NMR relaxation studies have provided insights into the dynamics of the toxin. These studies have shown that residues in the active site of a potent HwTx-IV mutant undergo conformational exchange, which may be important for its binding affinity and selectivity. rcsb.orgplos.org
Molecular Dynamics (MD) Simulations for Toxin-Channel Interaction Modeling
Molecular dynamics (MD) simulations are computational methods used to model the physical movements of atoms and molecules over time. In this compound research, MD simulations are used to model the interaction between the toxin and the voltage-sensor domain (VSD) of sodium channels. nih.govnih.gov These simulations provide a dynamic view of the binding process and can help to identify key intermolecular interactions.
MD simulations are often initiated using a starting structure derived from NMR data for the toxin and a homology model or cryo-electron microscopy (cryo-EM) structure for the ion channel. frontiersin.orgresearchgate.net The toxin-channel complex is then placed in a simulated environment, including a lipid membrane and water molecules, and the system is allowed to evolve over time according to the laws of physics. researchgate.netgoogle.com
These simulations have been used to refine docking models of this compound with the domain II voltage sensor of NaV1.7. nih.govnih.gov The models predict that a hydrophobic patch on the toxin, composed of Trp-30 and Phe-6, along with the basic residue Lys-32, docks into a groove formed by the S1-S2 and S3-S4 loops of the channel. nih.govnih.gov Specifically, Trp-30 is thought to insert into a hydrophobic pocket, while Lys-32 forms a salt bridge with Glu-811 on the channel. researchgate.net MD simulations have also shown that the binding of HwTx-IV is stable, lending support to a rigid-body binding model. researchgate.net
| Technique | Key Insights for this compound Research |
| NMR Spectroscopy | - Determined the 3D solution structure, revealing the ICK motif. wikipedia.orgsmartox-biotech.com - Confirmed the structural integrity of mutants. nih.govnih.gov - Revealed conformational dynamics in the active site. rcsb.orgplos.org |
| MD Simulations | - Modeled the dynamic interaction between HwTx-IV and NaV1.7. nih.govnih.gov - Identified key residues involved in binding (e.g., Trp-30, Lys-32). researchgate.net - Predicted specific interactions, such as salt bridges and hydrophobic contacts. researchgate.net |
Biochemical and Proteomic Approaches
Biochemical and proteomic techniques are essential for producing and characterizing this compound and its analogues, as well as for identifying key residues involved in its function.
One of the most powerful biochemical approaches used in this compound research is peptide mutagenesis . nih.gov This involves systematically replacing individual amino acids in the toxin's sequence and then evaluating the functional consequences of these mutations. Alanine-scanning mutagenesis, where residues are individually replaced by alanine (B10760859), has been used extensively to map the "functional face" of this compound. nih.gov These studies have identified several residues that are critical for its inhibitory activity on NaV1.7 and NaV1.2, including Phe-6, Trp-30, and Lys-32. nih.govnih.gov Other mutations have been shown to alter the selectivity of the toxin between different NaV channel subtypes. nih.gov
The production of this compound for these studies relies on both chemical synthesis and recombinant expression . frontiersin.orgplos.org Chemical synthesis allows for the straightforward incorporation of non-natural amino acids and post-translational modifications, such as C-terminal amidation, which is crucial for full potency. plos.org Recombinant expression, often in bacterial systems like E. coli, allows for the production of larger quantities of the peptide and facilitates isotope labeling for NMR studies. rcsb.orgplos.org
Proteomic techniques, such as mass spectrometry , are used to confirm the identity and purity of the synthesized or expressed peptides. plos.org Mass spectrometry can also identify post-translational modifications. For example, a naturally occurring variant of this compound was identified with a pyroglutamic acid at the N-terminus instead of glutamic acid. This modification was found to enhance the toxin's trapping of the sodium channel. plos.org
| Approach | Application in this compound Research | Key Findings |
| Peptide Mutagenesis | To identify residues critical for activity and selectivity. nih.gov | - Phe-6, Trp-30, and Lys-32 are key for blocking NaV1.7. nih.govnih.gov - Other residues (e.g., K18A, R26A, K27A) are involved in isoform-specific interactions. nih.gov |
| Chemical Synthesis | To produce HwTx-IV and its analogues with specific modifications. frontiersin.org | Production of C-terminally amidated toxin, which is ~50-fold more potent than the acid form. plos.org |
| Recombinant Expression | To produce larger quantities of HwTx-IV and for isotope labeling. rcsb.orgplos.org | Enabled structural and dynamic studies by NMR. rcsb.orgplos.org |
| Mass Spectrometry | To verify peptide identity and identify post-translational modifications. plos.org | Identified a native pyroglutamated form of HwTx-IV with enhanced activity. plos.org |
Biotin-Avidin Chemistry and Mass Spectrometry for Interacting Protein Identification
Gene Engineering and Cloning for Recombinant Production and Mutagenesis
The limited availability of HWTX-IV from its natural source necessitates alternative methods for its production. plos.orgresearchgate.net Gene engineering and cloning technologies provide a robust platform for the large-scale recombinant production of HWTX-IV and for creating modified versions (mutants) to study its structure-function relationships. plos.orgbritannica.com
Recombinant DNA technology, or gene cloning, involves inserting the gene that codes for HWTX-IV into a vector, such as a plasmid. opentextbc.ca This recombinant plasmid is then introduced into a host organism, typically bacteria like E. coli, which will then produce the toxin peptide. plos.orgopentextbc.ca This approach allows for a more abundant and reliable supply of the toxin for research purposes. plos.org
Furthermore, this technology is invaluable for mutagenesis studies . capes.gov.brnih.gov Site-directed mutagenesis allows researchers to make specific, targeted changes to the amino acid sequence of HWTX-IV. capes.gov.brnih.gov By creating a library of mutants—for instance, by substituting a single amino acid with another (e.g., Alanine scanning)—and then testing the activity of each mutant, scientists can identify the key residues that are critical for the toxin's ability to bind to and inhibit its target ion channels. nih.govnih.gov
For example, mutagenesis studies have been instrumental in identifying the specific amino acid residues on HWTX-IV that are crucial for its interaction with voltage-gated sodium channels (VGSCs). capes.gov.brnih.gov Research combining mutagenesis with electrophysiology has revealed that residues such as F6, P11, D14, W30, and K32 are important for the toxin's ability to block the Naᵥ1.7 channel. nih.gov It has also helped to pinpoint the toxin's binding site to neurotoxin receptor site 4 on the channel. capes.gov.brnih.gov
Table 2: Impact of Mutations on this compound Activity
| HWTX-IV Variant | Target Channel | Effect on Affinity/Activity | Reference |
| R29A | TTX-S Naᵥ channels | ~260-fold reduction in activity | researchgate.net |
| T28D, R29A, Q34D | TTX-S Naᵥ channels | 10-200 fold reduction in binding affinity | nih.gov |
| HwTx-IV(acid) | hNaᵥ1.7 | ~50-fold lower potency than amidated form | researchgate.net |
| HwTx-IVG36(acid) | hNaᵥ1.7 | ~3-fold more potent than HwTx-IV(acid) | plos.org |
This table summarizes findings from various mutagenesis and modification studies, illustrating how changes to the HWTX-IV sequence affect its interaction with sodium channels.
These genetic engineering techniques not only facilitate a deeper understanding of the molecular basis of HWTX-IV's function but also provide a pathway to engineer novel peptides with potentially enhanced potency or selectivity for therapeutic applications. nih.govresearchgate.net
Comparative Analysis and Evolutionary Perspectives of Huwentoxin Iv
Comparison with Other Spider Toxins Modulating Ion Channels
Huwentoxin-IV belongs to the inhibitor cystine knot (ICK) structural family, a common scaffold among spider toxins that imparts significant stability. nih.govplos.org It functions as a gating modifier toxin, primarily targeting the voltage-sensor domain (VSD) of sodium channels rather than the central pore. plos.orgwikipedia.org This mechanism is shared by many other spider toxins, yet subtle differences in structure and key residues lead to a wide array of functional specificities.
HwTx-IV is a potent inhibitor of tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels (NaVs), showing particular potency for the human NaV1.7 subtype, which is crucial for pain transduction. plos.orgsmartox-biotech.comnih.gov Its inhibitory action involves binding to neurotoxin receptor site 4, located on the extracellular S3-S4 linker of the channel's second domain (VSDII), effectively trapping the voltage sensor in its closed state. wikipedia.orgnih.gov
A comparison with other spider toxins reveals both common strategies and divergent specializations:
ProTx-II (from Thrixopelma pruriens): Like HwTx-IV, ProTx-II is a potent inhibitor of NaV1.7 and also binds to VSDII. However, a key difference lies in their interaction with the cell membrane. ProTx-II shows a significant ability to partition into the phospholipid bilayer of cell membranes, a feature that is thought to concentrate the toxin near the channel. In contrast, HwTx-IV has a much weaker affinity for the lipid bilayer, suggesting its mechanism is less dependent on membrane partitioning. researchgate.net
Hainantoxin-IV (from Cyriopagopus hainanus): This toxin also selectively targets TTX-S sodium channels. Comparative analysis suggests that positively charged residues are crucial for high-affinity binding to the channel's VSDII. Alanine (B10760859) replacement of corresponding basic residues in hainantoxin-IV was shown to reduce binding affinity significantly, highlighting a conserved binding mechanism shared with HwTx-IV, where residues like Arg-26 are considered critical. nih.govnih.gov
Ssp1a (from an Australian Theraphosid spider): While also a NaV channel gating modifier with an ICK scaffold, rSsp1a displays a different amphipathic surface profile compared to HwTx-IV, indicating variations in the distribution of hydrophobic and charged residues that contribute to target interaction and selectivity. jcu.edu.au
Table 1: Comparative Profile of Selected Spider Toxins Targeting Sodium Channels
| Feature | This compound (HwTx-IV) | ProTx-II | Hainantoxin-IV |
|---|---|---|---|
| Spider Source | Cyriopagopus schmidti | Thrixopelma pruriens | Cyriopagopus hainanus |
| Primary Target(s) | NaV1.7, NaV1.2, NaV1.3 (TTX-S channels) nih.gov | NaV1.7, NaV1.2, NaV1.5 | TTX-S NaV channels |
| Binding Site | VSDII (Site 4) nih.gov | VSDII (Site 4) | VSDII (Site 4) nih.gov |
| Mechanism | Traps voltage sensor in closed state wikipedia.org | Traps voltage sensor in closed state | Inhibits channel activation |
| Key Structural Feature | Inhibitor Cystine Knot (ICK) nih.gov | Inhibitor Cystine Knot (ICK) | Inhibitor Cystine Knot (ICK) |
| Membrane Interaction | Weak affinity for lipid bilayer researchgate.net | High affinity for lipid bilayer | Not extensively characterized |
| Critical Residues | Arg-26, Trp-30, Phe-6 nih.govnih.gov | Hydrophobic and basic residues | Positively charged residues (e.g., Lys-27, Arg-29) nih.gov |
Evolutionary Diversification of Venom Peptides and their Target Specificity
Spider venoms are complex chemical arsenals, with some containing over 1,000 unique peptides. pnas.org This extraordinary diversity is not the result of numerous independent evolutionary origins. Instead, recent comprehensive studies suggest that the vast majority of disulfide-rich peptides (DRPs) in spider venoms, including the ICK toxins like HwTx-IV, arose from a single primordial ancestral gene that existed around 375 million years ago. elifesciences.orgnih.gov
The evolutionary diversification from this single origin into thousands of functionally distinct toxins is driven by several key mechanisms:
Gene Duplication and Neofunctionalization: The ancestral toxin gene underwent repeated duplications, creating copies that were then free to accumulate mutations. pnas.orgresearchgate.net This process allowed for the evolution of new functions (neofunctionalization) or the specialization of existing ones (subfunctionalization), leading to toxins with different target specificities.
Accelerated Evolution in Inter-Cysteine Loops: The ICK scaffold, defined by its cysteine framework and disulfide bridges, is structurally conserved. However, the amino acid sequences in the loops between these cysteine residues are highly variable. researchgate.net These regions are subject to intense positive selection pressure, driving the rapid accumulation of mutations that alter the toxin's surface properties and, consequently, its pharmacological target and potency. pnas.org
Influence of Ecological Pressures: The evolutionary trajectory of venom peptides is also shaped by their primary use. Toxins used predominantly for predation against fast-moving insects may evolve under different selection pressures than those used for defense against vertebrate predators. elifesciences.orgnih.gov This can influence the rate of diversification and the types of ion channels targeted.
This evolutionary framework explains how a single ancestral scaffold could give rise to a multitude of toxins like HwTx-IV, which exhibits high specificity for certain NaV channel subtypes over others (e.g., neuronal vs. muscle isoforms). nih.gov The diversification process has generated a vast library of peptides, each finely tuned to interact with specific molecular targets, making them powerful tools for pharmacology. frontiersin.org
This compound as a Model for Understanding Toxin-Channel Co-evolution
The intricate and highly specific interaction between HwTx-IV and its target sodium channels makes it an excellent model for studying the molecular details of the co-evolutionary "arms race" between predator and prey. This relationship is characterized by the reciprocal evolution of venom toxins by the predator and ion channel resistance in the prey.
HwTx-IV provides insight into this process in several ways:
Precise Molecular Recognition: The high affinity of HwTx-IV for NaV1.7 is not a random interaction. Detailed mutagenesis studies have identified specific amino acid residues on both the toxin and the channel that are critical for binding. On HwTx-IV, residues such as Phe-6, Arg-26, and Trp-30 are vital for its activity. nih.gov On the human NaV1.7 channel, a motif of residues in the VSDII S3-S4 loop (including Asp-816 and Glu-818) is crucial for toxin binding. nih.govfrontiersin.org Mutating these residues can decrease toxin affinity by several hundred-fold, demonstrating a precise, lock-and-key interaction refined by evolution. nih.gov
Trapping Mechanism as an Evolutionary Strategy: HwTx-IV inhibits the channel by physically trapping the voltage sensor, preventing its activation. wikipedia.org This gating modifier mechanism is a common evolutionary strategy for spider toxins, as it can be more efficient and specific than simply blocking the channel pore. Studying how mutations in the toxin or channel affect this trapping mechanism reveals the functional consequences of co-evolutionary changes. A post-translational modification observed in a natural variant of HwTx-IV, N-terminal pyroglutamation, enhances this trapping ability, suggesting that even subtle changes can be evolutionarily selected to increase toxin efficacy. plos.org
A Scaffold for Engineering and Mimicking Evolution: Researchers use HwTx-IV as a scaffold to engineer new peptide variants with altered potency and selectivity. plos.orgnih.gov By systematically substituting amino acids and testing the functional outcomes, scientists can probe the structural basis of toxin-channel interactions. nih.gov This process of directed evolution in the laboratory mimics the natural processes of mutation and selection, providing a powerful tool to understand how toxin specificity evolves and to map the co-evolutionary landscape of the toxin-channel interface.
By examining the detailed structural and functional relationship between HwTx-IV and its NaV channel targets, scientists can infer the molecular pathways of the long-standing evolutionary battle that has driven the remarkable diversity and potency of spider venom peptides.
Future Directions in Huwentoxin Iv Research
Further Refinement of VGSC Subtype Selectivity and Potency
A primary focus of future research is to enhance the selectivity and potency of Huwentoxin-IV for specific VGSC subtypes. While HWTX-IV shows preferential inhibition of neuronal subtypes like Nav1.7, Nav1.2, and Nav1.3 over muscle subtypes, further refinement is crucial for therapeutic applications to minimize off-target effects. smartox-biotech.comdaneshyari.com
Researchers have already begun to engineer HWTX-IV to improve its selectivity. Through extensive mutagenesis studies, specific amino acid substitutions have been identified that can either increase potency for the target channel or decrease affinity for off-target subtypes. nih.govnih.gov For instance, a library of 373 point mutants of HWTX-IV was created and tested for activity on Nav1.7 and Nav1.2, leading to the identification of combinatorial mutants with improved Nav1.7 potency and increased selectivity over other Nav isoforms. nih.govnih.gov A notable example is the triple mutant (E1G, E4G, Y33W), which demonstrated a significant increase in potency for hNav1.7. plos.orgfrontiersin.org
Future efforts will likely involve a more comprehensive engineering approach, combining rational design with high-throughput screening of mutant libraries. nih.govnih.gov The goal is to develop HWTX-IV analogs with an optimal balance of high potency for Nav1.7 and minimal activity against other subtypes, particularly Nav1.5 (to avoid cardiotoxicity) and Nav1.6 (to reduce neuromuscular side effects). daneshyari.comfrontiersin.org
Q & A
Q. What experimental models are most appropriate for characterizing Huwentoxin-IV’s effects on voltage-gated sodium (NaV) channels?
Methodological Answer:
- In vitro electrophysiology : Use heterologous expression systems (e.g., HEK293 cells expressing human NaV isoforms) to isolate channel-specific effects. Patch-clamp protocols should include voltage-step sequences to assess toxin-induced modulation of activation/inactivation kinetics .
- Tissue preparations : Isolated dorsal root ganglion (DRG) neurons or cardiac myocytes can validate physiological relevance, as they express native NaV subtypes .
- Controls : Include α-scorpion toxin (e.g., Ts1) as a positive control for NaV1.7 inhibition and tetrodotoxin (TTX) for TTX-sensitive vs. TTX-resistant channel differentiation .
Q. How should researchers design dose-response experiments to assess this compound’s selectivity across NaV isoforms?
Methodological Answer:
- Concentration gradients : Test toxin concentrations spanning 3–4 orders of magnitude (e.g., 1 nM–10 µM) to calculate IC50 values.
- Cross-isoform screening : Prioritize NaV1.7 (primary target), NaV1.3 (neuropathic pain), and NaV1.5 (cardiac safety) .
- Data normalization : Express inhibition as % reduction relative to baseline current amplitude, with error bars representing SEM from ≥3 independent replicates .
Advanced Research Questions
Q. What strategies optimize this compound’s selectivity for NaV1.7 while minimizing off-target effects on other isoforms?
Q. How can researchers resolve discrepancies in reported potency of this compound across studies?
Methodological Answer:
- Standardize protocols : Variability often arises from differences in cell lines, expression systems, or voltage protocols. Adopt consensus guidelines (e.g., ICH S7B for cardiac assays) .
- Orthogonal validation : Confirm electrophysiology data with fluorescence-based flux assays (e.g., FLIPR) or radioligand binding .
- Meta-analysis : Pool data from multiple studies using fixed/random-effects models to identify confounding variables (e.g., pH, temperature) .
Q. What in vivo methodologies best correlate this compound’s pharmacokinetics with analgesic efficacy?
Methodological Answer:
- Pharmacokinetic (PK) profiling : Use LC-MS/MS to measure plasma/tissue toxin levels over time in rodent models. Calculate AUC, Cmax, and t1/2 .
- Behavioral endpoints : Combine PK data with von Frey filament (mechanical allodynia) and Hargreaves’ test (thermal hyperalgesia) to establish exposure-response relationships .
- Toxin delivery : Compare intrathecal vs. systemic administration to optimize CNS bioavailability .
Data Analysis & Reporting Guidelines
Q. How should researchers address contradictory findings in this compound’s mechanism of action?
Methodological Answer:
- Hypothesis refinement : Distinguish between pore-blocking vs. gating-modifier mechanisms using prepulse inactivation protocols or mutagenesis of channel voltage-sensing domains .
- Collaborative replication : Share reagents (e.g., toxin batches, cell lines) with independent labs to confirm findings .
- Transparent reporting : Disclose all experimental parameters (e.g., holding potential, solution composition) in supplementary materials to enable cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
